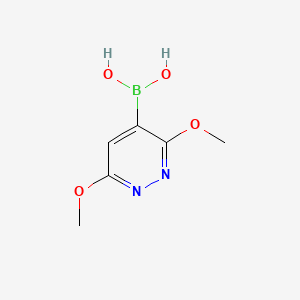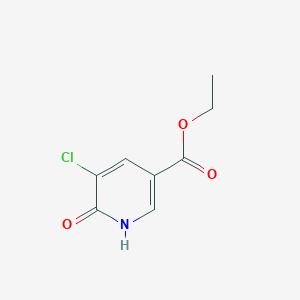
(3,6-Dimethoxypyridazin-4-yl)boronic acid
Übersicht
Beschreibung
“(3,6-Dimethoxypyridazin-4-yl)boronic acid” is a boronic acid derivative with the molecular formula C6H9BN2O4 . It is a solid compound with a molecular weight of 183.96 . This compound is used as a protected boronic acid with methylimindodiacetic acid (MIDA) that does not react under standard Suzuki-Miyaura coupling conditions, allowing for selective and iterative cross-coupling sequences .
Chemical Reactions Analysis
“(3,6-Dimethoxypyridazin-4-yl)boronic acid” is used in Suzuki-Miyaura coupling reactions . The Suzuki-Miyaura coupling is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . It involves the reaction of an organoboron compound (like our boronic acid) with an organic halide in the presence of a base and a palladium catalyst .Physical And Chemical Properties Analysis
“(3,6-Dimethoxypyridazin-4-yl)boronic acid” is a solid compound with a molecular weight of 183.96 . It has a density of 1.3±0.1 g/cm3 . The compound has 6 hydrogen bond acceptors and 2 hydrogen bond donors .Wissenschaftliche Forschungsanwendungen
Fluorescent Chemosensors
- Boronic acids, including (3,6-Dimethoxypyridazin-4-yl)boronic acid, are used in the development of selective fluorescent chemosensors. These sensors are crucial for detecting biologically active substances, which is vital for disease prevention, diagnosis, and treatment (Huang et al., 2012).
Biomedical Applications
- Boronic acid-containing polymers, such as those derived from (3,6-Dimethoxypyridazin-4-yl)boronic acid, have significant potential in various biomedical applications. These include treatment for conditions like HIV, obesity, diabetes, and cancer (Cambre & Sumerlin, 2011).
Catalysis in Organic Reactions
- Boronic acids play a vital role in organic reactions. For instance, (3,6-Dimethoxypyridazin-4-yl)boronic acid could potentially be used in boronic acid catalysis, which is emerging as a significant area in chemistry (Hashimoto et al., 2015).
Molecular Recognition and Sensing
- The interaction of boronic acids with diols and Lewis bases, leading to their use in sensing applications, can be extended to compounds like (3,6-Dimethoxypyridazin-4-yl)boronic acid. These acids are utilized in biological labeling, protein manipulation, and development of therapeutics (Lacina et al., 2014).
Pharmaceutical Applications
- Boronic acids, including (3,6-Dimethoxypyridazin-4-yl)boronic acid, have a range of pharmaceutical applications, such as enzyme inhibition and recognition of biologically important saccharides (Yang et al., 2003).
Research in Organic Chemistry
- In organic chemistry, boronic acids are synthesized for various applications, including Suzuki cross-coupling reactions. (3,6-Dimethoxypyridazin-4-yl)boronic acid could be a component in these reactions (Smith et al., 2008).
Exploration in Materials Science
- Boronic acids are crucial in materials science. Their ability to form stable yet reversible complexes makes them suitable for various applications in this field (Bull et al., 2013).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Eigenschaften
IUPAC Name |
(3,6-dimethoxypyridazin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BN2O4/c1-12-5-3-4(7(10)11)6(13-2)9-8-5/h3,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMDVCDFKFTXIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NN=C1OC)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674906 | |
| Record name | (3,6-Dimethoxypyridazin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,6-Dimethoxypyridazin-4-yl)boronic acid | |
CAS RN |
1015480-87-1 | |
| Record name | (3,6-Dimethoxypyridazin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-Dimethoxypyridazine-4-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(Pyrazin-2-yl)piperidin-4-yl]methanol](/img/structure/B1393068.png)


![3-(Chloromethyl)-4-[(5-methoxyindol-3-ylidene)methyl]-2H-1,2-oxazol-5-one](/img/structure/B1393071.png)









